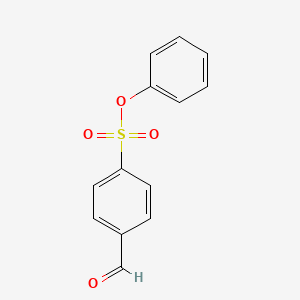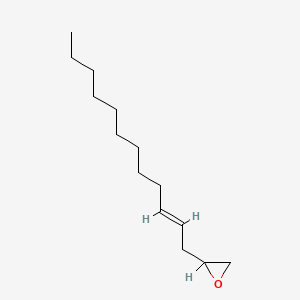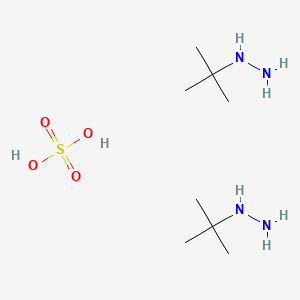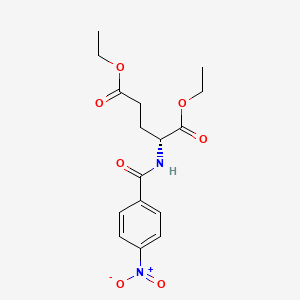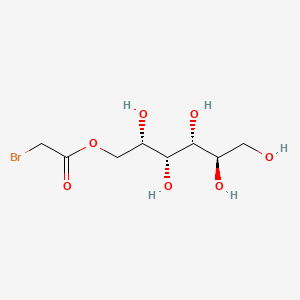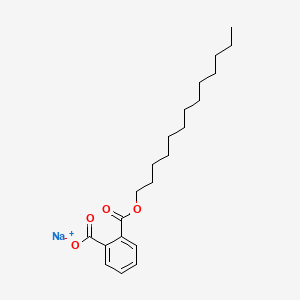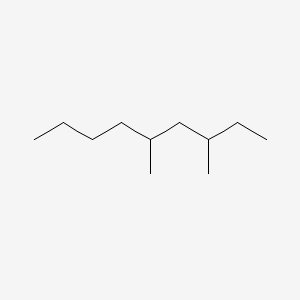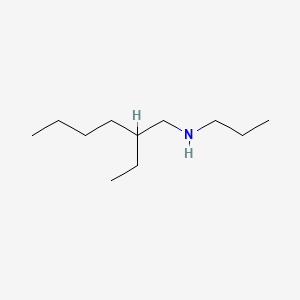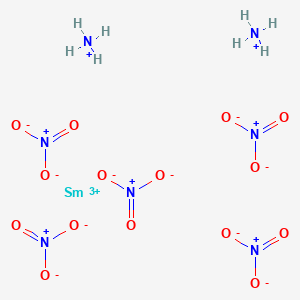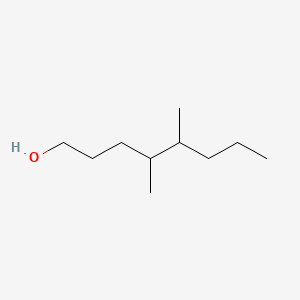
4,5-Dimethyloctan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Dimethyloctan-1-ol is an organic compound with the molecular formula C10H22O It is a branched-chain primary alcohol, characterized by the presence of two methyl groups attached to the fourth and fifth carbon atoms of an octane chain, with a hydroxyl group (-OH) at the terminal carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4,5-Dimethyloctan-1-ol can be synthesized through several methods. One common approach involves the reduction of 4,5-dimethyloctanal using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) or diethyl ether under controlled temperature conditions.
Industrial Production Methods
In an industrial setting, this compound can be produced via catalytic hydrogenation of 4,5-dimethyloctanal. This process involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature. The choice of catalyst and reaction conditions can significantly influence the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4,5-Dimethyloctan-1-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4,5-dimethyloctanoic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to 4,5-dimethyloctane using strong reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form 4,5-dimethyloctyl chloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Thionyl chloride (SOCl2) in the presence of a base like pyridine.
Major Products
Oxidation: 4,5-Dimethyloctanoic acid.
Reduction: 4,5-Dimethyloctane.
Substitution: 4,5-Dimethyloctyl chloride.
Aplicaciones Científicas De Investigación
4,5-Dimethyloctan-1-ol has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a solvent in chemical reactions.
Biology: The compound is studied for its potential effects on biological systems, including its role as a pheromone or signaling molecule.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as an intermediate in pharmaceutical synthesis.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4,5-Dimethyloctan-1-ol depends on its interaction with specific molecular targets. In biological systems, it may interact with receptors or enzymes, modulating their activity. The hydroxyl group allows it to form hydrogen bonds, influencing its binding affinity and specificity. The exact pathways and targets involved can vary based on the context of its application.
Comparación Con Compuestos Similares
Similar Compounds
4,5-Dimethyloctane: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
4,5-Dimethyloctanoic acid: Contains a carboxyl group instead of a hydroxyl group, leading to different chemical properties and applications.
4,5-Dimethyloctyl chloride: Formed by substituting the hydroxyl group with a chlorine atom, used in different synthetic applications.
Uniqueness
4,5-Dimethyloctan-1-ol is unique due to its branched structure and the presence of a terminal hydroxyl group. This combination of features makes it versatile in various chemical reactions and applications, distinguishing it from other similar compounds.
Propiedades
Número CAS |
66719-32-2 |
|---|---|
Fórmula molecular |
C10H22O |
Peso molecular |
158.28 g/mol |
Nombre IUPAC |
4,5-dimethyloctan-1-ol |
InChI |
InChI=1S/C10H22O/c1-4-6-9(2)10(3)7-5-8-11/h9-11H,4-8H2,1-3H3 |
Clave InChI |
UQKHXPAWOMZBLN-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C)C(C)CCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


